molecular formula C15H16N2O4S2 B8018848 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

Cat. No.: B8018848
M. Wt: 352.4 g/mol
InChI Key: DDVGQFOLABFOCD-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole is a complex organic compound that features a thiazole ring substituted with a tert-butoxycarbonylamino group and a carboxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with tert-butoxycarbonylamino and carboxyphenylthio substituents. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiazole ring or the substituents, leading to different oxidation states.

    Reduction: Reduction reactions can target specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the thiazole ring .

Scientific Research Applications

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]imidazole
  • 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]oxazole

Uniqueness

Compared to similar compounds, 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole offers unique reactivity due to the presence of the thiazole ring, which can participate in a wider range of chemical reactions. Its specific substituents also provide distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]sulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-15(2,3)21-14(20)17-13-16-8-11(23-13)22-10-6-4-5-9(7-10)12(18)19/h4-8H,1-3H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVGQFOLABFOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)SC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1 N aqueous sodium hydroxide solution (50 mL, 50 mmol) was added dropwise to a stirred solution of 2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole (1.8 g, (contaminated with bis(tert-butoxycarbonyl)amino adduct)) in a methanol-THF mixture (160 mL, 3:1). The solution was stirred at rt. for 24 h and concentrated. The residue was acidified with 2 N aqueous HCl (30 mL) and the suspension was extracted with dichloromethane-methanol mixture (120 mL, 3:1, 2×). The combined organic extract was dried (MgSO4), filtered and concentrated in vacuo to obtain the titled compound (1.32 g, 75% overall yield from Example 1, part A) as an off-white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
160 mL
Type
solvent
Reaction Step One

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